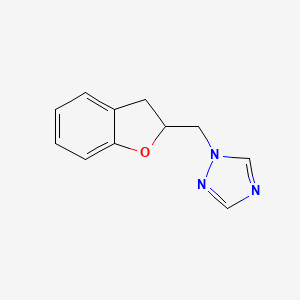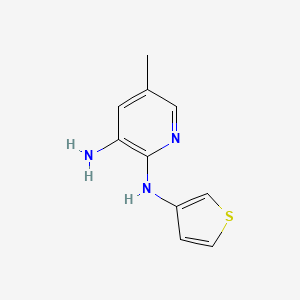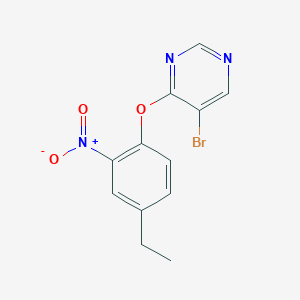
1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole, also known as DBMT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. It is a triazole derivative that has been synthesized through different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole is still under investigation, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which can lead to oxidative stress and cellular damage. 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, one limitation is that it may not be suitable for use in certain assays or experiments due to its specific chemical properties.
Future Directions
There are several potential future directions for the study of 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole, including its use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It may also be studied for its potential as a drug delivery system or as a precursor for the synthesis of other biologically active compounds. Further research is needed to fully understand the mechanism of action and potential applications of 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole in various fields of scientific research.
Synthesis Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole involves the reaction between 2-aminobenzofuran and 2-bromoethyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-4-11-9(3-1)5-10(15-11)6-14-8-12-7-13-14/h1-4,7-8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDWRUXSVNQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)

![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)

![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)